molecular formula C9H12N2O3 B2400869 Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate CAS No. 2060062-22-6

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate

Cat. No.: B2400869
CAS No.: 2060062-22-6
M. Wt: 196.206
InChI Key: VFPOHNANYSGORS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom. The presence of a cyclopropyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyclopropyl-2-oxoacetate with an appropriate amine and a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The cyclopropyl group may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl oxazole-5-carboxylate: Similar in structure but lacks the amino and cyclopropyl groups.

    2-Amino-4-cyclopropyl-1,3-oxazole: Lacks the ethyl ester group.

    Cyclopropyl oxazole derivatives: Various derivatives with different substituents on the oxazole ring.

Uniqueness

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the amino and cyclopropyl groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-13-8(12)7-6(5-3-4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPOHNANYSGORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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